molecular formula C15H16ClN3O2 B3020140 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane CAS No. 1808651-54-8

1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane

Cat. No. B3020140
CAS RN: 1808651-54-8
M. Wt: 305.76
InChI Key: HIQAEKSBVGJEGP-UHFFFAOYSA-N
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Description

1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane, also known as CPFA, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. CPFA belongs to the class of azepane compounds that possess a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane is not fully understood. However, studies suggest that it inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Biochemical and Physiological Effects:
1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit DNA synthesis, and decrease the production of reactive oxygen species. 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane has also been shown to modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane in lab experiments is its potent antitumor activity. It has also been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of using 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane as a therapeutic agent for other diseases, such as fungal infections and bacterial infections.
In conclusion, 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane is a promising compound that has potential therapeutic applications in various fields of medicine. Its potent antitumor activity and low toxicity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to develop novel formulations that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane involves the reaction of 6-chloropyrazine-2-carbonyl chloride with furan-2-ylmethylamine in the presence of a suitable base. The reaction results in the formation of 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane as a white solid with a high yield.

Scientific Research Applications

1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is its antitumor activity. Studies have shown that 1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer.

properties

IUPAC Name

(6-chloropyrazin-2-yl)-[2-(furan-2-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-14-10-17-9-11(18-14)15(20)19-7-3-1-2-5-12(19)13-6-4-8-21-13/h4,6,8-10,12H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQAEKSBVGJEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CN=CC(=N2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrazine-2-carbonyl)-2-(furan-2-yl)azepane

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